molecular formula C20H18BrN3O2 B2878379 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine CAS No. 955976-17-7

4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine

Cat. No.: B2878379
CAS No.: 955976-17-7
M. Wt: 412.287
InChI Key: YYAVTQOFVXRBHL-UHFFFAOYSA-N
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Description

4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a bromophenyl group and a phenyl group, along with a morpholino group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as the choice of solvent, temperature, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine apart is its unique combination of a pyrazole ring with both bromophenyl and phenyl groups, along with a morpholino group. This structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c21-16-6-4-5-15(13-16)19-18(20(25)23-9-11-26-12-10-23)14-24(22-19)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAVTQOFVXRBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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